REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CN([CH:17]=[O:18])C.C(Cl)(=O)C(Cl)=O.[CH2:25]([N:27](CC)CC)C>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:27]([O:18][CH3:17])[CH3:25])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
150.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
amine hydrochloride
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with saturated sodium dihydrogen phosphate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an orange-yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was triturated with pentane
|
Type
|
CUSTOM
|
Details
|
to give 110.28 gm (90%) of a yellow to off white powder
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C(=O)N(C)OC)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |